molecular formula C15H30O4 B1676723 Monolaurin CAS No. 142-18-7

Monolaurin

Cat. No. B1676723
CAS RN: 142-18-7
M. Wt: 274.4 g/mol
InChI Key: ARIWANIATODDMH-UHFFFAOYSA-N
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Description

Monolaurin is a chemical derived from lauric acid and glycerin, and is a byproduct of coconut fat . It is also known as glycerol monolaurate, glyceryl laurate, and 1-lauroyl-glycerol . For the past two decades, research scientists have been investigating possible applications for monolaurin in medicine, sanitization, and food preservation .


Synthesis Analysis

Monolaurin is synthesized using a cleaner and simpler one-step enzymatic production in an inert membrane reactor, where the reaction and enzyme separation are conducted simultaneously in one unit . The esterification reaction between lauric acid and glycerin is catalyzed by Candida antarctica lipase (Lipozyme 435) in a solvent-free system under mild temperatures . The optimal conditions were a molecular sieve of 14.85% w/w, a temperature of 56.95 °C, an enzyme amount of 5.38% w/w, and a molar ratio of 4.75% w/w .


Molecular Structure Analysis

Monolaurin is a monoglyceride, and it is the mono-ester formed from glycerol and lauric acid . Its chemical formula is C15H30O4 .


Chemical Reactions Analysis

Monolaurin is produced through the esterification of lauric acid with glycerol . The decrease in the lauric acid:glycerol molar ratio was significant to enhance the monolaurin production .


Physical And Chemical Properties Analysis

Monolaurin is a monoglyceride with a chemical formula of C15H30O4 . It is the mono-ester formed from glycerol and lauric acid . Its molar mass is 274.401 g·mol−1 .

Scientific Research Applications

Antifungal Activity

Monolaurin has demonstrated notable antifungal properties, particularly against Candida albicans biofilms. In vitro studies reveal that monolaurin can significantly reduce the formation of these biofilms and modulate the host's pro-inflammatory response. This indicates potential for treating oral candidiasis and other fungal infections (Seleem et al., 2016).

Food Preservation

In the food industry, monolaurin serves as a promising non-traditional preservative. It exhibits strong antimicrobial activities against various bacteria such as Escherichia coli and Staphylococcus aureus. Its interaction with other antimicrobials like nisin shows synergistic effects, enhancing its usefulness in food preservation (Zhang et al., 2009).

Enhancement of Antimicrobial Activities

Monolaurin's antimicrobial activity can be further enhanced through microemulsion systems. Such systems have shown improved inhibition against various microorganisms, including Bacillus subtilis and Escherichia coli. This enhancement points towards monolaurin’s potential as a natural antimicrobial preservative in food products (Fu et al., 2009).

Immune System Improvement and Antiviral Potential

Monolaurin plays a significant role in immune system enhancement and exhibits antiviral properties. It is effective against enveloped viruses like HIV and influenza, suggesting its potential in boosting the immune system and combatting viral attacks, including SARS-CoV-2 (Subroto & Indiarto, 2020).

Nano-Micelles for Antimicrobial Action

The development of monolaurin-based nano-micelles, particularly those loaded with nisin, has shown synergistic antimicrobial action against Staphylococcus aureus. This innovation points to the potential application of such nano-micelles in food systems to prevent foodborne illnesses (Sadiq et al., 2016).

Oral Microbe-Host Interaction

Monolaurin impacts the interaction between oral microbes and the host. It modulates immune response and metabolite production, indicating its effectiveness in managing oral microbial infections and their impact on the host's biological systems (Silva et al., 2018).

Application in Treating Skin Infections

Monolaurin's antibacterial activity is potent against organisms from skin infections. It presents a novel approach to treating skin diseases and infections, offering an alternative to conventional antibiotics (Carpo et al., 2007).

Enzymatic Synthesis

The enzymatic synthesis of monolaurin presents an efficient method for its production. This approach uses immobilized lipase for the esterification of lauric acid and glycerol, offering a more sustainable and efficient production method (Pereira et al., 2004).

Inhibitory Synergistic Effect

In combination with other agents like nisin, monolaurin exhibits a synergistic effect against various bacterial species. This suggests its potential use in combination therapies to enhance antibacterial efficacy (Mansour & Millière, 2001).

Future Directions

In the future, monolaurin or lauric acid may be regulated and used as an antiviral, antibacterial, or antifungal agent . But for now, there’s little downside to taking a monolaurin supplement .

properties

IUPAC Name

2,3-dihydroxypropyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIWANIATODDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5041275
Record name 1-Monolaurin
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Molecular Weight

274.40 g/mol
Source PubChem
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Physical Description

Pellets or Large Crystals, Liquid
Record name Dodecanoic acid, 2,3-dihydroxypropyl ester
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Record name Dodecanoic acid, monoester with 1,2,3-propanetriol
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Product Name

2,3-Dihydroxypropyl dodecanoate

CAS RN

142-18-7, 27215-38-9, 67701-26-2
Record name 1-Monolaurin
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Record name Glyceryl monolaurate
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Record name Dodecanoic acid, 2,3-dihydroxypropyl ester
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Record name Dodecanoic acid, monoester with 1,2,3-propanetriol
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Record name 2,3-dihydroxypropyl laurate
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Record name Lauric acid, monoester with glycerol
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Record name GLYCERYL 1-LAURATE
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Synthesis routes and methods

Procedure details

A fluid solution of 20.0% Lauricidin, 10.0% salicylic acid, and 10.0% DOSS surfactant in isopropanol was prepared by stirring the mixture until the Lauricidin was dissolved. 20% of the fluid solution was combined with 80% of the hardcoat mixture described in Examples 1-11 (i.e., 100 parts of 3M 906 Hardcoat with 12 parts toluene and 12 parts methyl ethyl ketone). The combined solution was coated and cured as described in Examples 1-11. The resulting multi-layer film was clear and transparent. The resulting multi-layer film was then tested for microbial load reduction, as described above in Examples 1-11, and gave 100% microbial load reduction for gram positive pathogens and 99.4% microbial load reduction for gram negative pathogens.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,540
Citations
S Lieberman, MG Enig, HG Preuss - Alternative & Complementary …, 2006 - liebertpub.com
… of monolaurin. There do not appear to be any clear data concerning how much monolaurin is … Monolaurin is many times more biologically active than lauric acid in killing viruses and …
Number of citations: 219 www.liebertpub.com
FO Nitbani, PJP Tjitda, F Nitti, J Jumina… - ChemBioEng …, 2022 - Wiley Online Library
… acid, 1‐monolaurin, and 2‐monolaurin. These components … monolaurin can be used as antibacterial, antifungal, and antiviral with broad‐spectrum inhibition. Lauric acid and monolaurin …
Number of citations: 19 onlinelibrary.wiley.com
E Subroto, R Indiarto - Food Res, 2020 - researchgate.net
Monolaurin is monoacylglycerol which is a bioactive lipid since it can affect the human biological systems. This review discusses the bioactive properties of monolaurin, especially its …
Number of citations: 23 www.researchgate.net
H Zhang, H Wei, Y Cui, G Zhao… - Journal of food …, 2009 - Wiley Online Library
… was reduced by fat or starch while the monolaurin activity … of monolaurin as a nontraditional preservative in food products. Results from this study suggest the potential use of monolaurin …
Number of citations: 70 ift.onlinelibrary.wiley.com
HG Preuss, B Echard, M Enig, I Brook… - Molecular and cellular …, 2005 - Springer
… In another study [17], we examined the effects of a variety of essential oils and monolaurin … In vitro, monolaurin’s effects mirrored those of origanum oil. The combination of monolaurin …
Number of citations: 253 link.springer.com
M Dufour, JM Manson, PJ Bremer… - Applied and …, 2007 - Am Soc Microbiol
… of monolaurin-resistant E. faecalis mutants. We propose that monolaurin resistance in these … their cell surface hydrophobicity limiting the access of monolaurin to a potential target in the …
Number of citations: 41 journals.asm.org
JK Branen, PM Davidson - International journal of food microbiology, 2004 - Elsevier
… monolaurin interacted additively against this microorganism. EDTA synergistically enhanced the activity of nisin, monolaurin, … , lysozyme, and monolaurin with EDTA were bactericidal to …
Number of citations: 440 www.sciencedirect.com
E Skřivanová, M Marounek, V Benda… - Veterinární …, 2006 - publikace.k.utb.cz
The antimicrobial activity of fatty acids, monolaurin, citric, succinic, fumaric, malic and lactic acid was determined in cultures of two strains of Escherichia coli, three strains of Salmonella …
Number of citations: 263 publikace.k.utb.cz
JC Hierholzer, JJ Kabara - Journal of Food Safety, 1982 - Wiley Online Library
… that monolaurin … as monolaurin+F. The value of the organic additives in the mixtures is shown by the obvious difference in virucidal activity between monolaurin alone and monolaurin …
Number of citations: 142 onlinelibrary.wiley.com
M Blaszyk, RA Holley - International journal of food microbiology, 1998 - Elsevier
Interactions of monolaurin, eugenol (phenolic compound) and sodium citrate (chelator) on the growth of six organisms including common meat spoilage (Lactobacillus curvatus, …
Number of citations: 267 www.sciencedirect.com

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